5,6-Dihydrofuro[2,3-h]cinnolin-3-ol
Overview
Description
5,6-Dihydrofuro[2,3-h]cinnolin-3-ol is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a derivative of cinnoline, which is a nitrogen-containing aromatic compound. Its unique structure and properties make it a subject of interest for various research applications.
Mechanism of Action
Target of Action
The primary target of 5,6-Dihydrofuro[2,3-h]cinnolin-3-ol is the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of the HIV virus as it catalyzes the integration of proviral cDNA into the host cell genome .
Mode of Action
The interaction of This compound with its target, the HIV-1 integrase, is believed to involve a potential chelating pharmacophore . This pharmacophore is thought to be involved in the inhibition mechanism of the enzyme . It is believed that this compound could be involved in a functional sequestration of one or both divalent metal ions in the enzyme catalytic site, forming a tertiary ligand-M2±IN complex .
Biochemical Analysis
Biochemical Properties
5,6-Dihydrofuro[2,3-h]cinnolin-3-ol plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with calcium/calmodulin-dependent serine/threonine kinase, which is involved in multiple cellular signaling pathways that trigger cell survival, apoptosis, and autophagy . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby influencing their activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with calcium/calmodulin-dependent serine/threonine kinase can lead to alterations in cell survival and apoptosis pathways . Additionally, it may affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For instance, its interaction with calcium/calmodulin-dependent serine/threonine kinase can result in the modulation of enzyme activity, which in turn affects downstream signaling pathways . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound may lead to sustained activation or inhibition of specific signaling pathways, resulting in long-term changes in cell behavior . Additionally, its stability in various experimental conditions can affect its efficacy and potency over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it may cause toxic or adverse effects. For instance, high doses of this compound may lead to excessive inhibition of critical enzymes, resulting in cellular dysfunction and toxicity . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with metabolic enzymes can lead to changes in the production and utilization of key metabolites, thereby affecting overall cellular metabolism . Additionally, it may influence the activity of enzymes involved in detoxification processes, thereby modulating the cellular response to oxidative stress and other metabolic challenges.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within the cell. For instance, it may be transported across cellular membranes by specific transporters, allowing it to reach its target sites within the cell . Additionally, its distribution within tissues can influence its overall efficacy and potency.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydrofuro[2,3-h]cinnolin-3-ol typically involves multiple steps, starting with the construction of the cinnoline core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydrofuro[2,3-h]cinnolin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and properties to suit specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different biological and chemical properties, making them valuable for further research and applications.
Scientific Research Applications
5,6-Dihydrofuro[2,3-h]cinnolin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
5,6-Dihydrofuro[2,3-h]cinnolin-3-ol can be compared with other similar compounds, such as cinnoline derivatives and related heterocyclic compounds. These comparisons highlight its uniqueness in terms of structure, reactivity, and potential applications. Some similar compounds include:
Cinnoline: The parent compound from which this compound is derived.
Furo[2,3-h]cinnolin-3-ol: A closely related compound with a similar structure but different functional groups.
Properties
IUPAC Name |
5,6-dihydro-2H-furo[2,3-h]cinnolin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-5-6-1-2-8-7(3-4-14-8)10(6)12-11-9/h3-5H,1-2H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGXFURBQVCLEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C3=NNC(=O)C=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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